molecular formula C6H6BrN B015001 3-Bromo-4-methylpyridine CAS No. 3430-22-6

3-Bromo-4-methylpyridine

Cat. No.: B015001
CAS No.: 3430-22-6
M. Wt: 172.02 g/mol
InChI Key: GSQZOLXWFQQJHJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methyl group at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Target of Action

3-Bromo-4-methylpyridine primarily targets the respiratory system . It is used as a building block in the preparation of various compounds, including substituted 4-(2,2-diphenylethyl)pyridine-N-oxides and benzodiazepine site ligands bearing tricyclic pyridone moiety for human GABA A receptor .

Mode of Action

It is known to be used in the synthesis of compounds that act aspotent phosphodiesterase type 4 (PDE4) inhibitors . These inhibitors block the action of PDE4, an enzyme involved in inflammatory responses. By inhibiting PDE4, these compounds can reduce inflammation.

Biochemical Pathways

This compound is involved in the synthesis of compounds that affect the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibitors of this pathway, such as the ones synthesized using this compound, can help in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The result of the action of this compound depends on the specific compounds it is used to synthesize. For instance, when used in the synthesis of PDE4 inhibitors, it can lead to a reduction in inflammation . Similarly, when used in the synthesis of benzodiazepine site ligands, it can affect the functioning of the GABA A receptor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Moreover, it should be handled with care due to its potential to cause skin and eye irritation, and respiratory system toxicity .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various inhibitors and ligands. It interacts with enzymes such as phosphodiesterase type 4 (PDE4) and proteins like the human GABA A receptor. These interactions are crucial for the development of potent inhibitors and ligands that can modulate biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the preparation of compounds that inhibit p38α mitogen-activated protein kinase, which is involved in the release of pro-inflammatory cytokines . This modulation can lead to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a building block for the synthesis of inhibitors that target specific enzymes and receptors. For example, it is used in the preparation of PDE4 inhibitors, which bind to the enzyme and inhibit its activity, leading to changes in cellular signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and room temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For instance, its interaction with PDE4 and other enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-4-methylpyridine involves the bromination of 4-methylpyridine. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are controlled to ensure high yield and purity. For instance, the bromination step is carried out at low temperatures (-10°C to 0°C) to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Bromo-2-methylpyridine
  • 3-Bromo-5-methylpyridine
  • 4-Bromo-3-methylpyridine

Comparison:

This compound stands out due to its specific substitution pattern, making it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

3-bromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQZOLXWFQQJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355828
Record name 3-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-22-6
Record name 3-Bromo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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